molecular formula C9H17NO B13255226 2-Cyclopropyl-2-(methoxymethyl)pyrrolidine

2-Cyclopropyl-2-(methoxymethyl)pyrrolidine

Cat. No.: B13255226
M. Wt: 155.24 g/mol
InChI Key: SHEXISWAZXFOMK-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-(methoxymethyl)pyrrolidine (CAS 1533138-13-4) is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol. This pyrrolidine derivative is characterized by a 95% purity and is offered for application in pharmaceutical and medicinal chemistry research. The five-membered pyrrolidine ring is a privileged saturated scaffold widely used by medicinal chemists to develop novel biologically active compounds . Its popularity stems from several key advantages: the sp 3 -hybridization allows for efficient exploration of pharmacophore space, the stereogenic centers influence the molecule's three-dimensional structure, and the non-planarity of the ring (a phenomenon known as "pseudorotation") provides significant spatial coverage . These properties make pyrrolidine-based structures highly valuable for creating molecular complexity and optimizing parameters critical for drug candidates, such as solubility and lipophilicity . This specific compound features a cyclopropyl substituent, a structural motif of significant interest in modern drug design. The incorporation of the cyclopropyl group, along with the methoxymethyl modification on the pyrrolidine ring, makes this reagent a versatile building block for synthesizing novel compounds. Research indicates that substituted pyrrolidine scaffolds, including those with cyclopropyl components, are being explored in the development of new dual-target therapeutics, such as ligands for central nervous system targets . This product is supplied for research purposes as a building block in the synthesis of potential pharmacologically active molecules. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to handling. This compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

2-cyclopropyl-2-(methoxymethyl)pyrrolidine

InChI

InChI=1S/C9H17NO/c1-11-7-9(8-3-4-8)5-2-6-10-9/h8,10H,2-7H2,1H3

InChI Key

SHEXISWAZXFOMK-UHFFFAOYSA-N

Canonical SMILES

COCC1(CCCN1)C2CC2

Origin of Product

United States

Preparation Methods

The synthesis of 2-Cyclopropyl-2-(methoxymethyl)pyrrolidine typically involves the reaction of cyclopropylmethylamine with formaldehyde and methanol under specific conditions. The reaction proceeds through a series of steps, including the formation of an imine intermediate, followed by reduction to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity .

Chemical Reactions Analysis

2-Cyclopropyl-2-(methoxymethyl)pyrrolidine undergoes various chemical reactions, including:

Scientific Research Applications

2-Cyclopropyl-2-(methoxymethyl)pyrrolidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-(methoxymethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. Detailed studies are required to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on substituent variations (e.g., trifluoromethyl vs. methoxymethyl, cyclopropyl vs. cyclohexyl/isopropyl) and functional group modifications:

Substituent Effects on the Pyrrolidine Core

2-Cyclopropyl-2-(trifluoromethyl)pyrrolidin (CAS 6478, Cat. No. DX998) Molecular Formula: C₁₁H₁₈F₃N Key Features: The trifluoromethyl (CF₃) group is highly electron-withdrawing and lipophilic, contrasting with the methoxymethyl (CH₂OCH₃) group’s polarity. CF₃ groups enhance metabolic stability in drug design but may reduce solubility. Cyclopropyl substitution is retained, suggesting shared conformational constraints .

2-Cyclohexyl-2-(trifluoromethyl)pyrrolidine (CAS 6479, Cat. No. DX999) Molecular Formula: C₈H₁₄F₃N (Note: Likely typo; cyclohexyl-substituted pyrrolidine would require a larger formula.) Key Features: Replacing cyclopropyl with cyclohexyl increases steric bulk and reduces ring strain. This modification could alter binding affinity in receptor-ligand interactions compared to the cyclopropyl analog .

2-Isopropyl-2-(trifluoromethyl)pyrrolidine (CAS 6480, Cat. No. DY001) Molecular Formula: C₉H₁₆F₃N Key Features: Isopropyl substitution provides branching without cyclopropane’s strain.

Functional Group Variations

No. PI-30883) Molecular Formula: C₆H₁₄N₂O Key Features: Retains the methoxymethyl group but replaces cyclopropyl with an amino group at the 1-position. The amino group introduces basicity (pKa ~10–11), enabling salt formation and hydrogen bonding. Specific rotation ([α]D = +81.5°) indicates chirality, critical for enantioselective synthesis .

5-Methyl-2-pyrrolidone (CAS 108-27-0) Molecular Formula: C₅H₉NO Key Features: A cyclic amide with a methyl group at the 5-position. Unlike the target compound, this is a lactam (non-basic) with high polarity, often used as a solvent or reaction medium .

Data Table: Comparative Analysis of Pyrrolidine Derivatives

Compound Name Molecular Formula Substituents Physical State Molecular Weight Specific Rotation Key Properties Reference
2-Cyclopropyl-2-(methoxymethyl)pyrrolidine Not provided 2-cyclopropyl, 2-methoxymethyl Not available ~169.24 (calc.) Not reported Polar, chiral, sterically strained N/A
2-Cyclopropyl-2-(trifluoromethyl)pyrrolidin C₁₁H₁₈F₃N 2-cyclopropyl, 2-CF₃ Not reported 221.26 Not reported Lipophilic, electron-withdrawing
(R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine C₆H₁₄N₂O 1-amino, 2-methoxymethyl Liquid 130.19 +81.5° Chiral, basic, polar
5-Methyl-2-pyrrolidone C₅H₉NO 5-methyl Liquid 99.13 Not applicable High polarity, cyclic amide

Research Findings and Implications

  • Substituent Impact: Electron-Withdrawing vs. Electron-Donating Groups: Trifluoromethyl (CF₃) analogs (e.g., DX998) exhibit enhanced stability but lower solubility compared to methoxymethyl derivatives. Methoxymethyl groups improve water solubility but may increase metabolic vulnerability . Isopropyl/cyclohexyl substitutions offer tunable bulk for optimizing steric interactions .
  • Chirality and Applications: The high specific rotation of (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine ([α]D = +81.5°) underscores its utility in asymmetric synthesis. Such chiral amines are pivotal in producing enantiopure pharmaceuticals .

Biological Activity

2-Cyclopropyl-2-(methoxymethyl)pyrrolidine (CAS No. 1803590-97-7) is a compound of interest in medicinal chemistry, particularly due to its structural characteristics that suggest potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and implications for drug development, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The compound features a pyrrolidine ring, which is known for its versatility in drug design. The presence of a cyclopropyl group and a methoxymethyl substituent contributes to its unique chemical reactivity and potential biological interactions.

Research indicates that compounds with a pyrrolidine scaffold often interact with various biological targets, including receptors and enzymes. The specific mechanism of action for this compound has not been exhaustively detailed in the literature; however, similar pyrrolidine derivatives have shown promise as modulators of neurotransmitter receptors, particularly dopamine receptors (D3R) .

Pharmacological Properties

Studies have highlighted several pharmacological properties associated with pyrrolidine derivatives:

  • Antimicrobial Activity : Some pyrrolidine compounds exhibit significant antimicrobial properties, making them candidates for further exploration in treating infections .
  • Anticancer Potential : Research has demonstrated that certain derivatives can inhibit cancer cell proliferation in vitro, suggesting a role in oncology .
  • CNS Activity : The ability to cross the blood-brain barrier (BBB) allows these compounds to influence central nervous system (CNS) pathways, potentially leading to applications in treating neurological disorders or addiction .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key factors include:

  • Substituent Effects : The nature and position of substituents on the pyrrolidine ring significantly affect binding affinity and selectivity for biological targets.
  • Stereochemistry : The stereochemical configuration can alter the pharmacological profile, impacting efficacy and safety .

Research Findings

Recent studies have focused on optimizing the physicochemical properties of pyrrolidine derivatives to enhance their biological activity. For instance, modifications aimed at increasing lipophilicity or improving receptor binding have been explored .

Case Studies

  • Dopamine Receptor Modulation : In one study, a series of pyrrolidine derivatives were synthesized and tested for their affinity towards D3R. Results indicated that specific modifications enhanced selectivity over D2R, potentially reducing side effects associated with dopamine antagonism .
  • Anticancer Activity : Another investigation assessed the antiproliferative effects of various pyrrolidine derivatives against human cancer cell lines. Compounds showed varying degrees of inhibition, with some achieving IC50 values in the low micromolar range .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialSignificant inhibition against bacterial strains
AnticancerIC50 values < 10 µM in various cancer cell lines
CNS ModulationPotential agonist/antagonist effects on D3R

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